

Isopropylpiperazine CAS number and molecular weight

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Compound of Interest

Compound Name: *Isopropylpiperazine*

Cat. No.: *B163126*

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An In-depth Technical Guide to Isopropylpiperazine

This technical guide provides a comprehensive overview of **1-isopropylpiperazine**, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry.

Core Properties of 1-Isopropylpiperazine

1-Isopropylpiperazine, also known as **N-isopropylpiperazine**, is a cyclic secondary amine that serves as a crucial intermediate in the synthesis of a wide range of chemical entities. Its molecular structure consists of a piperazine ring substituted with an isopropyl group on one of the nitrogen atoms.

CAS Number: 4318-42-7[1][2]

Molecular Weight: 128.22 g/mol [1][2]

The key physicochemical and spectroscopic data for **1-isopropylpiperazine** are summarized in the table below for easy reference.

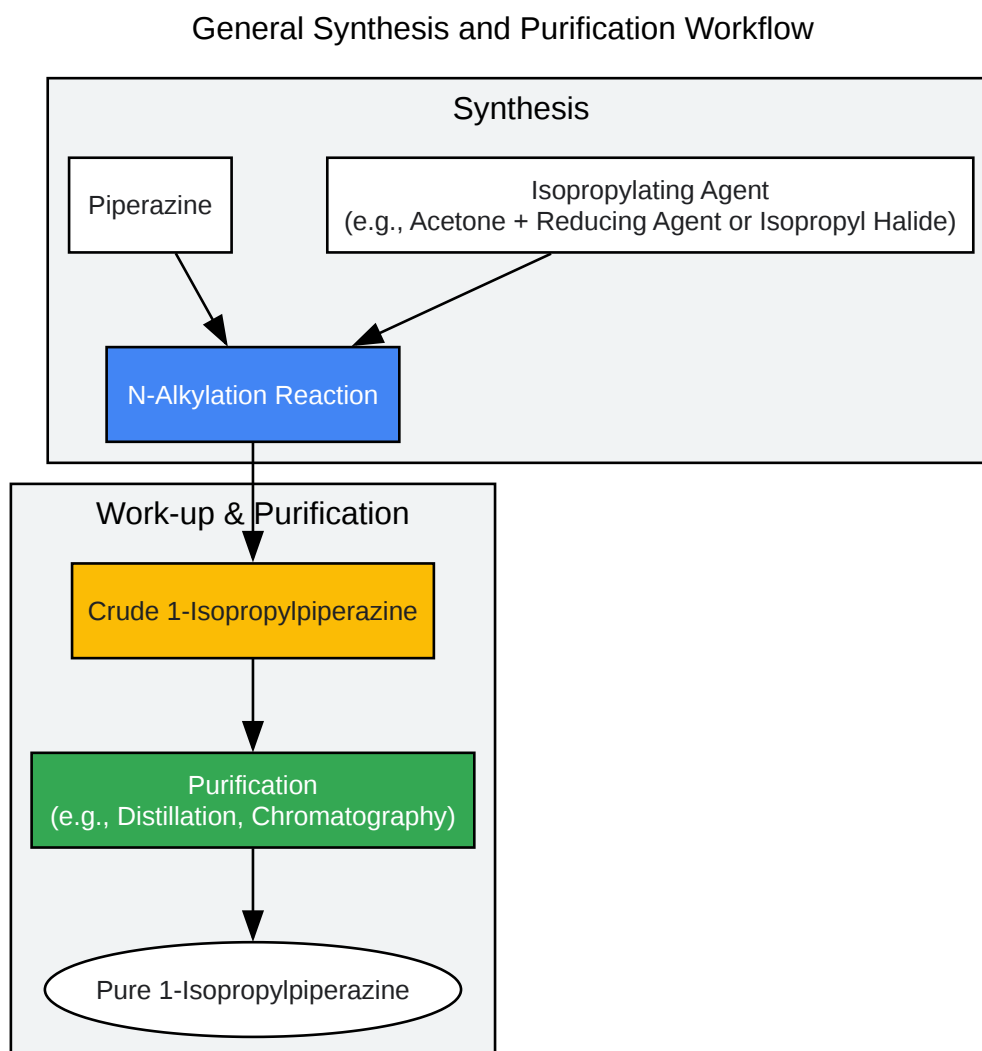
Property	Value	Citation(s)
Molecular Formula	C ₇ H ₁₆ N ₂	[1][2]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	180-181 °C (lit.)	
Density	0.896 g/mL	
Refractive Index (n _{20/D})	1.4710 (lit.)	
Flash Point	54.4 °C (closed cup)	
Water Solubility	Slightly soluble	
¹³ C NMR Spectroscopy	Data available in public databases.	[1]
FTIR Spectroscopy	Spectra available, typically showing characteristic amine stretches.	[1]
Mass Spectrometry (GC-MS)	Mass spectrum data is available for identification.	[1]

Synthesis of 1-Isopropylpiperazine: Experimental Protocols

The synthesis of **1-isopropylpiperazine** is most commonly achieved through the N-alkylation of piperazine. Two prevalent methods for this transformation are reductive amination and direct alkylation with an isopropyl halide. Below are detailed experimental protocols for these methods.

General Synthesis Workflow

The overall process for synthesizing and purifying **1-isopropylpiperazine** from piperazine is depicted in the following workflow diagram.



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Caption: General workflow for the synthesis and purification of 1-isopropylpiperazine.

Experimental Protocol 1: Reductive Amination of Piperazine with Acetone

This method involves the reaction of piperazine with acetone to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the N-isopropyl derivative.

Materials:

- Piperazine
- Acetone
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or another suitable reducing agent (e.g., sodium cyanoborohydride)
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve piperazine (1 equivalent) in dichloromethane. To favor mono-alkylation, an excess of piperazine can be used.
- Add acetone (1-1.2 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.
- Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.
- Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure **1-isopropylpiperazine**.

Experimental Protocol 2: Direct Alkylation of Piperazine with 2-Bromopropane

This protocol describes the direct N-alkylation of piperazine using an isopropyl halide. The use of a large excess of piperazine is crucial to minimize the formation of the di-substituted by-product.

Materials:

- Piperazine
- 2-Bromopropane or 2-iodopropane
- A suitable base such as potassium carbonate (K_2CO_3) or triethylamine (Et_3N)
- A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
- Standard laboratory glassware for heating under reflux

Procedure:

- Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
- Charge the flask with piperazine (5-10 equivalents) and potassium carbonate (2-3 equivalents) in acetonitrile.
- Heat the mixture to reflux with vigorous stirring.
- Slowly add 2-bromopropane (1 equivalent) dropwise to the refluxing mixture over a period of 1-2 hours.

- Continue to heat the reaction at reflux for 12-24 hours, monitoring the progress by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- The residue will contain the desired product and excess piperazine. The excess piperazine can be removed by vacuum distillation.
- The crude **1-isopropylpiperazine** can then be purified by fractional distillation under reduced pressure to obtain the final product.

Applications in Drug Discovery and Development

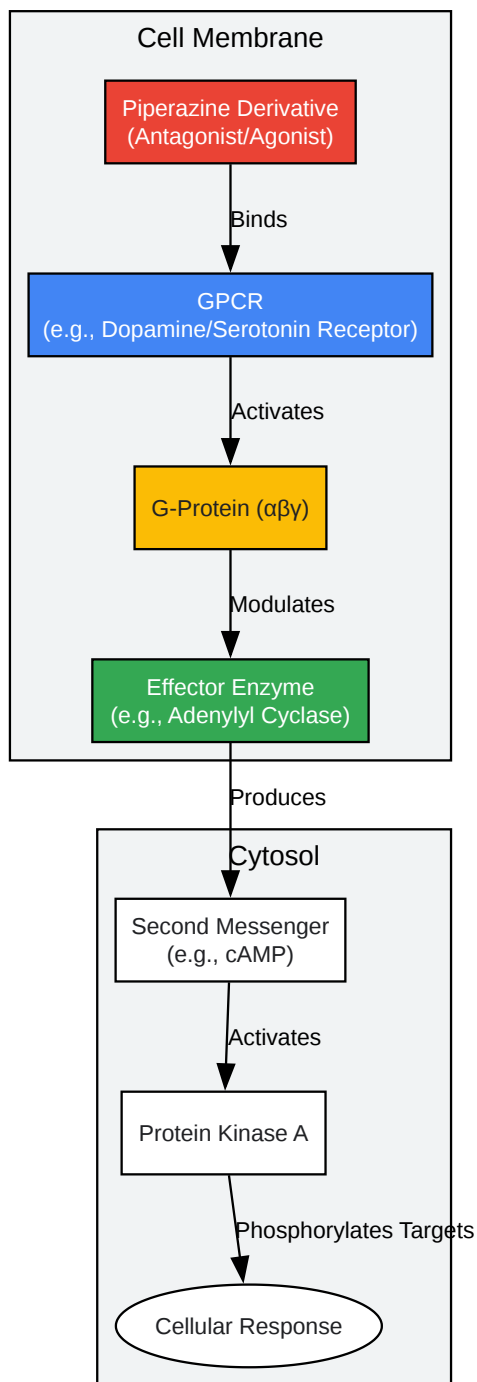
The piperazine ring is a common scaffold in a multitude of approved drugs due to its favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. Piperazine derivatives have been successfully developed as antipsychotic, antidepressant, antihistaminic, and anticancer agents. **1-Isopropylpiperazine** serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of psychoactive drugs and treatments for neurological disorders.[4]

While it is challenging to pinpoint a specific marketed drug that is directly synthesized from **1-isopropylpiperazine** in a single step from publicly available literature, its derivatives are widely investigated. For instance, a potent and selective phosphoinositide 3-kinase (PI3K) inhibitor, GDC-0032, incorporates a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety, which can be conceptually derived from an **isopropylpiperazine** precursor.[5]

Representative Signaling Pathway: GPCR Modulation by Piperazine Derivatives

Many centrally acting drugs containing a piperazine moiety exert their effects by modulating G-protein coupled receptor (GPCR) signaling pathways, such as those for dopamine and serotonin. The diagram below illustrates a generalized GPCR signaling cascade that can be influenced by such compounds.

Representative GPCR Signaling Pathway

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Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

In this representative pathway, a piperazine-containing ligand can act as either an agonist or antagonist at a GPCR. This interaction initiates a cascade involving the activation of a G-protein, modulation of an effector enzyme, and subsequent changes in second messenger levels, ultimately leading to a specific cellular response. This mechanism is central to the action of many neuropharmacological agents.

Conclusion

1-Isopropylpiperazine is a fundamental chemical intermediate with a well-defined profile. Its synthesis is readily achievable through established organic chemistry methodologies, making it an accessible component for research and development. The presence of the piperazine scaffold in numerous pharmaceuticals underscores the continued importance of derivatives like **1-isopropylpiperazine** in the quest for novel therapeutics. This guide provides the core technical information required by researchers to effectively utilize this compound in their scientific endeavors.

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